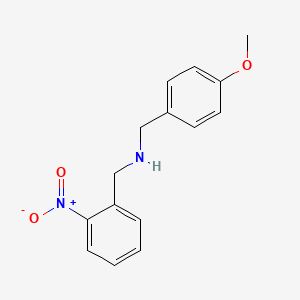

(4-Methoxybenzyl)(2-nitrobenzyl)amine

Description

(4-Methoxybenzyl)(2-nitrobenzyl)amine is an organic compound with the molecular formula C15H16N2O3 It consists of a benzylamine structure substituted with a methoxy group at the para position and a nitro group at the ortho position

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-20-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17(18)19/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMFEDPJTFIQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(2-nitrobenzyl)amine can be achieved through a multi-step process involving the following key reactions:

Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.

Reductive Amination: The final step involves the reductive amination of the nitro compound to form the desired amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and methoxylation processes followed by reductive amination. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(2-nitrobenzyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(4-Methoxybenzyl)(2-nitrobenzyl)amine serves as a crucial building block in organic synthesis. It can be used in the preparation of various derivatives and complex molecules due to its reactive functional groups.

Biological Research

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent.

- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups can interfere with microbial DNA synthesis, enhancing antibacterial properties.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves modulation of signaling pathways related to cell growth and survival.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various nitro-substituted benzylamines, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed effective induction of apoptosis through the activation of caspases.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(2-nitrobenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

(4-Methoxyphenyl)methanamine: Similar structure but lacks the nitro group.

(2-Nitrobenzyl)amine: Similar structure but lacks the methoxy group.

(4-Methoxybenzyl)(4-nitrobenzyl)amine: Similar structure but with the nitro group at the para position.

Uniqueness

(4-Methoxybenzyl)(2-nitrobenzyl)amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in synthesis and research.

Biological Activity

(4-Methoxybenzyl)(2-nitrobenzyl)amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=CC=N2 |

| InChI Key | ZVQWZJQGQXQKHA-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of methoxybenzoyl-aryl-thiazoles have shown improved antiproliferative activity against melanoma and prostate cancer cells, suggesting that structural modifications can enhance therapeutic efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial potential. Research indicates that various amine derivatives demonstrate moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and up to 156.47 µM against Escherichia coli . These findings suggest that this compound may share similar antimicrobial properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets within cells. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as tubulin polymerization in cancer cells .

Case Studies

- Anticancer Efficacy : A study evaluating the cytotoxic effects of various substituted benzylamines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant potential for development as anticancer agents .

- Antimicrobial Testing : In a comparative study, this compound was tested alongside other amines for antimicrobial efficacy. The results showed promising activity against multiple bacterial strains, supporting further investigation into its use as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.